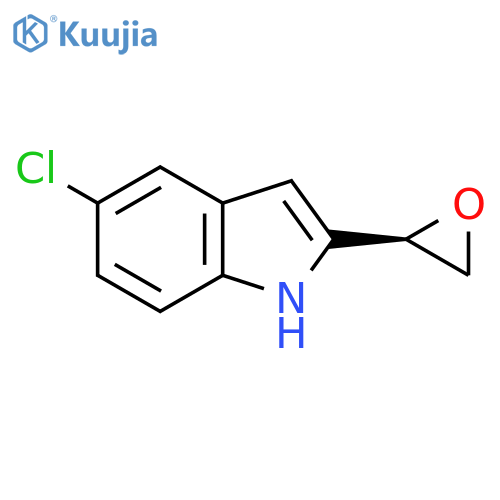Cas no 2227919-56-2 (5-chloro-2-(2R)-oxiran-2-yl-1H-indole)

2227919-56-2 structure
商品名:5-chloro-2-(2R)-oxiran-2-yl-1H-indole
5-chloro-2-(2R)-oxiran-2-yl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-(2R)-oxiran-2-yl-1H-indole
- EN300-1992567
- 2227919-56-2
- 5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole
-
- インチ: 1S/C10H8ClNO/c11-7-1-2-8-6(3-7)4-9(12-8)10-5-13-10/h1-4,10,12H,5H2/t10-/m0/s1
- InChIKey: UQXQBFZZIXAJLB-JTQLQIEISA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C([C@@H]1CO1)N2
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-chloro-2-(2R)-oxiran-2-yl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992567-0.05g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-2.5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 5g |
$4517.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-1.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1992567-0.25g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-0.1g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-10g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 10g |
$6697.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-5.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1992567-0.5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1992567-10.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 10g |
$6697.0 | 2023-05-31 |
5-chloro-2-(2R)-oxiran-2-yl-1H-indole 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2227919-56-2 (5-chloro-2-(2R)-oxiran-2-yl-1H-indole) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
